borapetoside A
CAS No.: 100202-29-7
Cat. No.: VC20744562
Molecular Formula: C26H34O12
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100202-29-7 |
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Molecular Formula | C26H34O12 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione |
Standard InChI | InChI=1S/C26H34O12/c1-24-8-13(11-5-6-34-10-11)35-21(31)12(24)7-17-25(2)15(24)3-4-16(26(25,33)23(32)38-17)37-22-20(30)19(29)18(28)14(9-27)36-22/h5-6,10,12-20,22,27-30,33H,3-4,7-9H2,1-2H3/t12-,13-,14+,15-,16-,17-,18+,19-,20+,22-,24+,25-,26-/m0/s1 |
Standard InChI Key | GCXIISSOWSXMCD-MZYRCUENSA-N |
Isomeric SMILES | C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]3[C@@]4([C@H]2CC[C@@H]([C@@]4(C(=O)O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C6=COC=C6 |
SMILES | CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Canonical SMILES | CC12CC(OC(=O)C1CC3C4(C2CCC(C4(C(=O)O3)O)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Chemical Structure and Properties
Borapetoside A is a complex natural product with the molecular formula C26H34O12 and a molecular weight of 538.5 g/mol . The compound is chemically identified in the IUPAC nomenclature as (1S,2S,4S,7R,9S,12S,13S,16S)-4-(furan-3-yl)-12-hydroxy-2,16-dimethyl-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione . It represents one of the characteristic clerodane-type furanoditerpene glycosides found in Tinospora species.
Borapetoside A features a complex tetracyclic structure with a furan ring and a sugar moiety (glycoside) attached at the C-3 position. Additionally, it contains a lactone formation between C-4 and C-6 positions, which contributes significantly to its biological activity . The stereochemistry at C-8 (8R configuration) is crucial for its hypoglycemic effects, as demonstrated through structure-activity relationship studies.
Table 1. Physical and Chemical Properties of Borapetoside A
Natural Sources and Isolation
Borapetoside A is primarily isolated from Tinospora crispa (L.) Hook. f. & Thomson, a woody climber belonging to the Menispermaceae family . This plant has been widely utilized in traditional medicine across Southeast Asia for treating various ailments, including diabetes, fever, and inflammatory conditions.
Within T. crispa, borapetoside A is one of more than 65 identified compounds, including various secondary metabolites such as furanoditerpenes, lactones, steroids, flavonoids, lignans, and alkaloids . Among these, clerodane-type furanoditerpenes like borapetoside A are considered characteristic compounds of this plant species.
The extraction and isolation of borapetoside A typically involve:
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Collection and preparation of T. crispa stems or vines
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Extraction using ethanol or methanol as solvents
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Fractionation through various chromatographic techniques
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Structural elucidation using spectroscopic methods such as NMR, MS, and X-ray crystallography
Other Tinospora species may also contain borapetoside A, although T. crispa remains the principal documented source for this compound.
Pharmacological Activities
Hypoglycemic Effects
Borapetoside A has been identified as the most active hypoglycemic principle among the three major diterpenoids (borapetosides A, B, and C) isolated from the ethanol extract of Tinospora crispa vines . Research has demonstrated its significant potential in glucose management through multiple mechanisms.
In experimental studies, borapetoside A exhibited dose-dependent hypoglycemic effects in both in vitro cell models and in vivo animal studies . The compound was shown to:
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Increase glycogen content in a concentration-dependent manner
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Decrease plasma glucose concentration in a dose-dependent fashion
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Attenuate the elevation of plasma glucose during glucose tolerance tests
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Increase glycogen synthesis in IL-6 treated C2C12 cells
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Reverse elevated protein expression levels of phosphoenolpyruvate carboxykinase (PEPCK)
These effects were observed across different experimental models, including normal mice, streptozotocin-induced type 1 diabetic mice, and diet-induced type 2 diabetic mice .
Mechanism of Action
The hypoglycemic action of borapetoside A operates through dual pathways, making it a particularly interesting candidate for diabetes management. Research findings indicate that borapetoside A functions through both insulin-dependent and insulin-independent mechanisms .
Table 2. Mechanisms of Hypoglycemic Action of Borapetoside A
The dual mechanism of action is particularly significant as it suggests potential efficacy in both type 1 and type 2 diabetes. While the increase in plasma insulin levels in normal and type 2 diabetic mice points to insulinotropic effects, the maintained hypoglycemic action in type 1 diabetic mice (where insulin levels remained unchanged) indicates additional insulin-independent mechanisms .
Structure-Activity Relationship
Structure-activity relationship studies of borapetosides have revealed crucial insights into the molecular features responsible for their biological activities. These findings highlight how subtle structural differences can significantly impact pharmacological properties.
The key structural determinants of borapetoside A's hypoglycemic activity include:
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C-8 Stereochemistry: The 8R-chirality present in both borapetoside A and borapetoside C is essential for hypoglycemic activity. In contrast, borapetoside B with 8S-chirality lacks this activity .
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Glycoside Position: Borapetoside A has its glycoside moiety at the C-3 position, whereas borapetoside C has it at the C-6 position. This difference contributes to variations in potency between these compounds .
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Lactone Formation: The formation of a lactone between C-4 and C-6 in borapetoside A appears to influence its hypoglycemic potency .
These structure-activity relationships provide valuable guidance for potential synthetic modifications or semi-synthetic approaches to develop more potent derivatives for therapeutic applications.
Comparison with Other Borapetosides
Tinospora crispa contains several related borapetosides with varying structures and biological activities. Understanding the differences and similarities among these compounds provides context for evaluating borapetoside A's unique properties.
Table 3. Comparison of Borapetoside A with Other Borapetosides
Notably, while borapetoside A demonstrates the most potent hypoglycemic effects among the studied borapetosides, other members of this family exhibit diverse bioactivities. For instance, borapetoside C has been investigated for potential anti-melanoma properties, possibly through targeting MMP9 and EGFR proteins . Additionally, a patent describes an extract containing borapetoside B and C along with syringin as an antihypercholesterolemic agent , suggesting complementary or synergistic effects among these compounds.
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